molecular formula C9H8N4O2 B12883693 1-(4-Nitrophenyl)-1H-pyrazol-4-amine CAS No. 62537-82-0

1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B12883693
CAS No.: 62537-82-0
M. Wt: 204.19 g/mol
InChI Key: GYZMMLQACPRTCA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62537-82-0

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H,10H2

InChI Key

GYZMMLQACPRTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)[N+](=O)[O-]

Origin of Product

United States

Contextualization Within the Field of Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. Within this vast field, pyrazoles represent a particularly important class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. tcichemicals.comnist.gov The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. researchgate.netnih.gov

The subject of this article, 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, is a prime example of a substituted pyrazole. The introduction of different functional groups onto the pyrazole core allows for the fine-tuning of its chemical and physical properties, leading to a diverse range of applications. The presence of the 4-nitrophenyl group at the N1 position and the amino group at the C4 position distinguishes this molecule and dictates its specific reactivity and potential uses.

Structural Features and Electronic Configuration Relevance

The structure of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine is characterized by two key components: the pyrazole (B372694) ring and the substituted phenyl ring. The pyrazole ring is an aromatic system, a feature that imparts significant stability to the molecule. tcichemicals.com The nitrogen atoms in the pyrazole ring influence its electronic distribution and reactivity.

The interplay between the electron-withdrawing nitrophenyl group and the electron-donating amino group on the pyrazole core creates a unique electronic landscape, making it a molecule of interest for studying structure-property relationships.

Table 1: Key Structural and Chemical Properties

PropertyValueSource
Molecular Formula C9H8N4O2 uni.lu
Molecular Weight 204.19 g/mol sigmaaldrich.com
IUPAC Name This compoundN/A
CAS Number 40589-77-9N/A
Canonical SMILES C1=CC(=CC=C1N2C=C(C=N2)N)N+[O-]N/A

Note: Some properties are inferred from closely related compounds due to a lack of direct experimental data for this compound in the searched literature.

Overview of Academic Research Trajectories and Significance As a Synthetic Intermediate

Classical Organic Synthetic Routes

Classical syntheses provide the foundational routes to this compound. These methods typically involve the sequential or convergent assembly of the molecule from readily available precursors, relying on well-understood reaction mechanisms for pyrazole (B372694) ring formation and functional group interconversion.

Cycloaddition Reactions for Pyrazole Ring Formation

The most prevalent classical method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a synthetic equivalent. For the target molecule, this involves a [3+2] cycloaddition where 4-nitrophenylhydrazine (B89600) serves as the three-atom N-N-C component (after tautomerization) and a three-carbon synthon provides the C-C-C backbone.

The choice of the three-carbon component is critical and dictates the substitution pattern of the resulting pyrazole. To achieve the C4-amino substitution pattern, specific synthons are required. One established strategy involves reacting 4-nitrophenylhydrazine with a precursor that already contains a masked amino group or a group that can be readily converted to an amine at the C2 position of the 1,3-dicarbonyl system.

A common precursor for similar aminopyrazoles is ethoxymethylenemalononitrile (B14416). The reaction of a substituted phenylhydrazine (B124118) with ethoxymethylenemalononitrile in a solvent like ethanol (B145695) typically yields a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile. rsc.org While this leads to a 5-amino derivative, it illustrates the general cycloaddition strategy.

Another relevant cycloaddition approach involves the reaction of hydrazonoyl halides with active methylene (B1212753) compounds. For instance, N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl chloride has been reacted with 4-fluorophenylacetonitrile (B56358) in the presence of a strong base like lithium diisopropylamide (LDA) to yield a highly substituted 5-aminopyrazole derivative. nih.gov This highlights the versatility of cycloaddition reactions in building complex pyrazole systems.

Reactant 1Reactant 2ConditionsProduct TypeRef.
4-NitrophenylhydrazineEthoxymethylenemalononitrileEthanol, Reflux5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile rsc.org
N-(4-nitrophenyl)carbohydrazonoyl chlorideActivated AcetonitrileLDA, THFTetrasubstituted 5-Aminopyrazole nih.gov
Hydrazineβ-KetonitrileVaries3(5)-Aminopyrazole chim.it

Amination Strategies for the C4 Position

Directly introducing an amino group at the C4 position of a pre-formed 1-(4-nitrophenyl)pyrazole ring is a key strategic approach. A powerful and widely used classical method is the nitration of the C4 position followed by reduction.

The synthesis of the required precursor, 1-(4-nitrophenyl)-4-nitropyrazole, can be accomplished by first nitrating pyrazole to 4-nitropyrazole using a mixture of nitric and sulfuric acids. guidechem.com The resulting 4-nitropyrazole can then be N-arylated. While direct N-arylation of 4-nitropyrazole with a suitable 4-nitrophenyl source can be challenging, alternative methods like the Mitsunobu reaction with primary alcohols have been shown to be effective for N-alkylation, suggesting a potential pathway. researchgate.net A more direct route involves the synthesis of 1-phenyl-4-nitropyrazole, which has been achieved by the reaction of phenylhydrazine with nitromalondialdehyde or through the ring transformation of 1-phenyl-4-nitro-5-hydroxypyridazone-(6). google.com

Once 1-(4-nitrophenyl)-4-nitropyrazole is obtained, the reduction of the nitro group at the C4 position to the desired amine is a standard transformation. This can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and efficient method. researchgate.net Other reducing systems, such as tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a suitable catalyst, are also effective for the reduction of aromatic nitro groups to amines. nih.gov

An alternative classical route to C4-amination involves the nitrosation of the pyrazole ring at the C4 position to form a 4-nitrosopyrazole, followed by reduction to the amine. arkat-usa.org

Starting MaterialReagentsIntermediateFinal ProductRef.
1-(4-Nitrophenyl)pyrazoleNitrating Agent (e.g., HNO₃/H₂SO₄)1-(4-Nitrophenyl)-4-nitropyrazoleThis compound guidechem.comresearchgate.net
1-(4-Nitrophenyl)-4-nitropyrazoleReducing Agent (e.g., H₂, Pd/C)-This compound researchgate.netnih.gov
1-AlkylpyrazoleNitrosating Agent (e.g., NaNO₂, HCl)1-Alkyl-4-nitrosopyrazole1-Alkyl-4-aminopyrazole arkat-usa.org

Nitro Group Introduction and Modifications

The introduction of the nitro group onto the phenyl ring is a fundamental step in the synthesis. The most direct and common strategy is to start with a commercially available precursor that already contains the p-nitrophenyl moiety, namely 4-nitrophenylhydrazine . This starting material is then used in a cycloaddition reaction as described in section 2.1.1 to construct the pyrazole ring, thereby incorporating the 1-(4-nitrophenyl) fragment directly. rsc.orggoogle.com This approach avoids a separate nitration step on the phenyl ring and the potential for isomer formation.

Alternatively, the synthesis could begin with 1-phenylpyrazole (B75819), followed by nitration of the phenyl ring. The nitration of 1-phenylpyrazole would typically employ a nitrating mixture, such as nitric acid and sulfuric acid. This reaction is directed by the pyrazole ring, but can lead to a mixture of ortho, meta, and para-nitro isomers, requiring separation to isolate the desired 1-(4-nitrophenyl)pyrazole intermediate. Due to these potential selectivity issues, starting with 4-nitrophenylhydrazine is generally the preferred classical route.

Green Chemistry Approaches in Synthesis

Reflecting the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound. These methods focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. While completely solvent-free reactions for this specific target are not widely documented, a significant green trend is the use of water as a reaction medium. The synthesis of 5-aminopyrazole-4-carbonitriles has been successfully achieved through a catalyst-free reaction between benzylidene malononitriles and phenylhydrazine in water at room temperature. tandfonline.com This "on-water" methodology offers excellent yields and simplifies product isolation, as the product often precipitates directly from the reaction mixture. tandfonline.com Such approaches are highly relevant and could be adapted for the synthesis of the target compound's precursors. The use of recyclable catalysts in aqueous media, such as magnetic nanoparticles, further enhances the green credentials of these synthetic routes. nih.gov

Reaction TypeSolventsConditionsAdvantagesRef.
Pyrazole SynthesisWaterRoom Temperature, Catalyst-FreeEco-friendly, simple work-up, high yields tandfonline.com
Pyrazole SynthesisWater/Ethanol40°C, NanocatalystUse of green solvent, catalyst recyclability arkat-usa.org

Catalyst-Free or Organocatalytic Syntheses

Moving away from potentially toxic and expensive heavy metal catalysts is another cornerstone of green synthesis. Catalyst-free reactions, such as the on-water synthesis mentioned above, represent an ideal scenario. tandfonline.com

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has also emerged as a powerful green tool. While a direct organocatalytic synthesis of this compound is not established, related transformations highlight the potential of this field. For example, N-heterocyclic carbenes (NHCs) have been employed to catalyze the cycloaddition reaction between pyrazole-5-amines and α,β-unsaturated aldehydes, demonstrating a metal-free approach to functionalized pyrazoles. acs.org Another innovative method involves the organocatalytic dearomatization of 5-aminopyrazoles using in situ-generated hypervalent iodine to create functionalized pyrazolines, showcasing a novel way to modify the pyrazole core without metals. nih.govacs.org

Furthermore, one-pot syntheses that minimize workup steps and solvent use are highly desirable. A metal-free, one-pot synthesis of pyrazoles has been developed starting from primary amines, which are converted to hydrazines in situ using an oxaziridine-based aminating agent, followed by condensation with a 1,3-diketone. organic-chemistry.org This approach avoids the handling of potentially hazardous hydrazine reagents directly.

ApproachCatalyst/ReagentSubstratesKey FeatureRef.
Catalyst-FreeNone (On-Water)Benzylidene malononitrile, PhenylhydrazineAvoids catalyst, uses green solvent tandfonline.com
OrganocatalysisN-Heterocyclic Carbene (NHC)Pyrazole-5-amine, Unsaturated aldehydeMetal-free C-C bond formation acs.org
OrganocatalysisHypervalent Iodine (in situ)5-AminopyrazoleMetal-free dearomatization/functionalization nih.govacs.org
Metal-Free One-PotOxaziridinePrimary amine, 1,3-DiketoneAvoids direct use of hydrazine organic-chemistry.org

Microwave-Assisted and Ultrasound-Promoted Methodologies

Conventional heating methods for the synthesis of pyrazole derivatives often require long reaction times and high temperatures, which can lead to lower yields and the formation of byproducts. rsc.org In contrast, advanced energy input technologies like microwave (MW) irradiation and ultrasound have emerged as powerful tools for accelerating these reactions. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique for the synthesis of pyrazole heterocycles, offering high efficiency by dramatically reducing reaction times from hours to mere minutes while often maintaining moderate reaction temperatures. rsc.orgrsc.org This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. researchgate.net For the synthesis of aminopyrazoles, microwave-assisted methods have been shown to be particularly effective. nih.gov For instance, the Thorpe-Ziegler cyclization to produce 4-amino-3-cyano-N-arylpyrazoles was significantly improved with microwave activation, resulting in a 20% increase in yield and a 24-fold reduction in reaction time compared to conventional heating. rsc.org The synthesis of this compound would typically involve the cyclocondensation of 4-nitrophenylhydrazine with a suitable three-carbon synthon possessing a masked or precursor amino group at the C2 position. Microwave irradiation can efficiently drive this cyclization. dergipark.org.tr Studies on related structures show that reactions can be conducted at temperatures ranging from 70°C to 150°C for 2 to 20 minutes, often in aqueous media or polar organic solvents like ethanol or DMF. rsc.orgdergipark.org.tr

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of synthetic routes toward this compound, careful optimization of various reaction parameters is essential.

Temperature, pressure, and reaction time are critically interconnected, especially in microwave-assisted synthesis. The use of sealed reaction vessels in dedicated microwave reactors allows for temperatures to be raised far above the normal boiling point of the solvent, which can dramatically accelerate reactions. ucsb.edu

Temperature: The reaction temperature can influence not only the rate but also the outcome of the synthesis. In the formation of pyrazoles from hydrazines and trifluoromethylated enones, adjusting the microwave temperature was shown to selectively produce either the 4,5-dihydro-1H-pyrazole intermediates or the fully aromatized pyrazole products. researchgate.netscielo.br Optimization studies for similar heterocyclic syntheses show that a range of temperatures (e.g., room temperature, 60°C, 100°C) must be screened to find the optimal condition for maximizing yield. nih.gov

Pressure: In sealed-vessel microwave synthesis, pressure can safely reach up to 20 bar, which is a direct consequence of heating solvents above their boiling points. ucsb.edu This elevated pressure helps to keep reagents in the liquid phase, increasing their concentration and collision frequency, thereby enhancing reaction rates.

Reaction Time: A primary advantage of microwave and ultrasound methods is the drastic reduction in reaction time. Microwave-assisted pyrazole syntheses are often complete within 2 to 20 minutes, compared to several hours needed for conventional refluxing. rsc.orgdergipark.org.tr Optimization involves identifying the shortest time required for the reaction to reach completion, as prolonged exposure to high temperatures can sometimes lead to product decomposition. ucsb.edu

Table 1: Representative Conditions for Microwave-Assisted Pyrazole Synthesis

ReactantsSolvent/CatalystPower (W)Temp. (°C)Pressure (bar)Time (min)Yield (%)Ref.
Enones + Semicarbazide HClPyridine, Methanol/Water100702.2482-96 dergipark.org.tr
Phenyl hydrazine + 2,5-dibromo-3-thiophenecarbaldehydeEthanol/Acetic Acid-100-7- dergipark.org.tr
Dicyanohydrazone IntermediateDMF / K₂CO₃-150-1053 rsc.org
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + PhenylhydrazineNone (Solvent-free)-60-100-1-5High researchgate.net

The choice of catalyst and the precise ratio of reactants are fundamental levers for optimizing the synthesis of this compound.

Catalyst Loading: Pyrazole synthesis is often catalyzed by acids (e.g., acetic acid, HCl) or bases (e.g., piperidine, triethylamine). nih.govchim.it Finding the optimal catalyst loading is a crucial step in maximizing yield while minimizing cost and downstream purification efforts. Studies on related syntheses have shown that catalyst amounts can be optimized to as low as 5 mg or 5 mol% without compromising the reaction's efficiency. nih.govacs.org Overloading the catalyst does not necessarily improve the yield and can sometimes lead to the formation of side products.

Reagent Stoichiometry: The molar ratio of the starting materials, such as 4-nitrophenylhydrazine and the corresponding 1,3-dicarbonyl equivalent or β-ketonitrile, must be carefully controlled. acs.orgresearchgate.net An excess of one reagent may be required to drive the reaction to completion, but a large excess can complicate purification. Optimization studies typically involve varying the equivalents of the reactants to find the ideal balance that leads to the highest yield of the desired pyrazole. For example, in one study, increasing the equivalents of an aldehyde component improved the final product yield. acs.org

Table 2: Optimization of Catalysis and Stoichiometry in Pyrazole-related Syntheses

Reaction TypeReactantsCatalyst / BaseCatalyst LoadingReagent Ratio (Substrate:Reagent)SolventYield (%)Ref.
Selenocyanation of Aminopyrazole5-amino-3-methyl-1-phenyl-1H-pyrazole + SeO₂ + MalononitrileNone-1 : 3 : 1.5DMSOHigh researchgate.net
Pyrazolo[3,4-b]pyridine SynthesisDihydropyranopyrazole + AnilineAC-SO₃H5 mg1 : 1EtOH91 nih.gov
Asymmetric CycloadditionPyrazole-5-amine + Unsaturated AldehydeN-Heterocyclic Carbene5 mol%1 : 1.5THF85 acs.org
Multicomponent Pyrano[2,3-c]pyrazole SynthesisAldehyde + Malononitrile + Hydrazine + Ethyl acetoacetatePS-DABCO---High researchgate.net

Scalability Considerations for Research and Industrial Applications

While microwave and ultrasound methodologies are highly effective at the lab scale, their scalability for industrial production presents challenges. Continuous flow chemistry has emerged as a superior technology for scaling up pyrazole synthesis, offering enhanced safety, efficiency, and automation. nih.govmdpi.com

Continuous flow systems pump reagents through heated or irradiated tubes or coils, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This technology is particularly advantageous for handling hazardous reagents or intermediates, such as hydrazines or diazo compounds, by ensuring that only small quantities are reacting at any given moment, thus minimizing safety risks. nih.govmdpi.com

Several studies have demonstrated the successful scale-up of pyrazole synthesis using continuous flow reactors.

A four-step continuous flow process was developed to convert anilines into pyrazoles, where hazardous hydrazine intermediates were generated and used in situ. mdpi.com This system was used to scale up the synthesis of a 4-nitrophenyl-substituted pyrazole, affording 3.76 grams over a 12-hour period. nih.gov

Another automated system for synthesizing 2-pyrazolines was scaled out using a multi-column approach, achieving a productivity of 3.1 g/h. rsc.org

The synthesis of a measles therapeutic, AS-136A, which has a pyrazole core, was achieved in a four-step telescoped continuous flow process with a total residence time of only 31.7 minutes and a productivity of 1.76 g/h. nih.gov

These examples underscore the potential of continuous flow chemistry to bridge the gap between advanced laboratory synthesis and the demands of industrial-scale production of complex molecules like this compound. Hybrid approaches, combining continuous flow with microwave irradiation, are also being explored to further leverage the benefits of both technologies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. The analysis of 1D (¹H, ¹³C) and 2D NMR spectra provides unambiguous evidence for the connectivity of atoms within the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and nitrophenyl rings, as well as the amine group. The 1,4-disubstituted nitrophenyl group will present a characteristic AA'BB' system, appearing as two distinct doublets. Due to the strong electron-withdrawing nature of the nitro group, the protons ortho to it (H-2' and H-6') are expected to be significantly deshielded and appear at a lower field than the protons meta to it (H-3' and H-5'). hmdb.ca The protons on the pyrazole ring, H-3 and H-5, would appear as singlets, with their chemical shifts influenced by the electronic effects of the attached nitrophenyl and amino groups. The amine protons (NH₂) typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum will show nine distinct carbon signals, corresponding to the nine unique carbon atoms in the structure. The chemical shifts are predicted based on known substituent effects. Carbons in the nitrophenyl ring are influenced by the nitro group and the pyrazole substituent. The carbon atom directly attached to the nitro group (C-4') is expected to be significantly downfield. chemicalbook.com Similarly, the pyrazole carbons are influenced by the nitrogen atoms, the nitrophenyl substituent, and the amino group at the C-4 position. The C-4 carbon, directly bonded to the electron-donating amino group, is expected to be shielded compared to the other pyrazole carbons.

Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 8.0 - 8.2 Singlet
H-5 7.8 - 8.0 Singlet
NH₂ 4.5 - 5.5 (broad) Singlet
H-2', H-6' 8.2 - 8.4 Doublet

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)
C-3 ~135
C-4 ~138
C-5 ~118
C-1' ~144
C-2', C-6' ~125
C-3', C-5' ~120

To definitively establish the molecular architecture and distinguish it from possible isomers, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the adjacent protons on the nitrophenyl ring (H-2'/H-6' with H-3'/H-5'). The pyrazole protons, H-3 and H-5, being separated by four bonds, are not expected to show a COSY correlation, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It would show correlations between H-3 and C-3, H-5 and C-5, and the protons of the nitrophenyl ring with their corresponding carbons (H-2'/H-6' with C-2'/C-6' and H-3'/H-5' with C-3'/C-5'). This technique is crucial for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C correlations and is vital for connecting the different fragments of the molecule. Key expected correlations include:

Correlations from the nitrophenyl protons (H-2'/H-6') to the pyrazole carbon C-5, confirming the N1-C1' linkage.

Correlations from the pyrazole proton H-5 to carbons C-1' and C-4.

Correlations from the pyrazole proton H-3 to carbons C-5 and C-4. These HMBC correlations provide unequivocal proof of the substitution pattern on both the pyrazole and phenyl rings, ruling out other isomers such as 1-(4-nitrophenyl)-1H-pyrazol-5-amine uni.lu or 4-(4-nitrophenyl)-1H-pyrazol-5-amine. uni.lu

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure.

The molecular formula of this compound is C₉H₈N₄O₂. High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of the molecular ion with very high accuracy. This allows for the determination of its elemental composition, a critical step in structure confirmation. The predicted exact mass for the [M+H]⁺ ion is used to confirm the molecular formula.

Predicted HRMS Data

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺ C₉H₈N₄O₂ 204.06473
[M+H]⁺ C₉H₉N₄O₂ 205.07201

The experimental observation of a molecular ion peak at an m/z value matching the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. uni.luuni.lu

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a fingerprint of its structure. The fragmentation of this compound is expected to be directed by its key functional groups: the nitroaromatic system and the aminopyrazole core.

A plausible fragmentation pathway would begin with the molecular ion at m/z 204. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 u) and NO (30 u). The pyrazole ring is known to fragment via the loss of HCN (27 u).

Predicted Major Fragments in EI-MS

m/z Proposed Fragment Identity
204 [M]⁺•
174 [M - NO]⁺•
158 [M - NO₂]⁺
146 [M - NO - CO]⁺•
122 [C₆H₄N₂]⁺• (Nitrophenyl cation)

Analysis of these fragmentation pathways helps to confirm the presence of both the nitrophenyl and aminopyrazole moieties within the parent structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, and the various bonds within the aromatic and heterocyclic rings. Primary amines typically show two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. The nitro group gives rise to two very strong and characteristic absorptions: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch near 1345 cm⁻¹. chemicalbook.comnist.gov

Raman spectroscopy provides complementary information. Aromatic nitro compounds are known to be excellent Raman scatterers. A particularly intense band corresponding to the symmetric stretching vibration of the NO₂ group is expected in the Raman spectrum. The aromatic ring "breathing" modes are also typically strong in the Raman spectrum.

Predicted IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment Expected in IR Expected in Raman
3450 - 3350 N-H asymmetric stretch (amine) Strong Weak
3350 - 3250 N-H symmetric stretch (amine) Strong Weak
3120 - 3080 Aromatic C-H stretch Medium Medium
1620 - 1590 N-H bend (amine) Medium Weak
~1600 Aromatic C=C stretch Medium Strong
1540 - 1500 N-O asymmetric stretch (nitro) Very Strong Medium
1500 - 1450 Pyrazole ring stretch Medium Medium
1360 - 1340 N-O symmetric stretch (nitro) Very Strong Very Strong

Probing Intermolecular Interactions (e.g., hydrogen bonding)

In the solid state, the spatial arrangement of molecules is heavily influenced by intermolecular forces, particularly hydrogen bonding. For this compound, the primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the nitro group oxygens and the sp²-hybridized nitrogen atom of the pyrazole ring act as potential hydrogen bond acceptors. nih.govglobalresearchonline.net

Studies on closely related structures, such as 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, reveal extensive hydrogen bonding networks. nih.gov In these crystals, N-H···O and C-H···O interactions are observed, linking the molecules into a stable, three-dimensional supramolecular architecture. nih.gov Similarly, the crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine shows the amino group forming intermolecular hydrogen bonds with both a nitro group oxygen and a heterocyclic nitrogen atom of adjacent molecules. nih.gov

Based on these analogous systems, it is highly probable that this compound forms at least two primary types of hydrogen bonds in its crystalline form:

N-H···O: An interaction between the hydrogen of the 4-amino group and an oxygen atom of the nitro group on a neighboring molecule.

N-H···N: An interaction between the hydrogen of the 4-amino group and the pyridine-like nitrogen (at position 2) of the pyrazole ring on another molecule.

These interactions are crucial for the stabilization of the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the nitrophenyl group and the pyrazole system. The key electronic transitions are typically π → π* and n → π*.

The expected UV-Vis absorption bands are:

π → π Transitions:* High-energy absorption bands corresponding to electronic transitions within the phenyl and pyrazole aromatic systems. For the parent pyrazole, a strong absorption band is observed around 203-210 nm. nih.gov

n → π Transitions:* Lower-energy, less intense bands associated with the promotion of non-bonding electrons (from the oxygen of the nitro group and the nitrogens of the pyrazole ring) to anti-bonding π* orbitals.

Intramolecular Charge Transfer (ICT) Band: A strong absorption band at a longer wavelength (lower energy), which arises from the transfer of electron density from the electron-rich amino-pyrazole portion of the molecule to the electron-deficient nitrophenyl ring. In similar donor-acceptor molecules, ICT is a prominent feature and is responsible for their distinct optical properties. nih.gov The absorption maximum for 4-nitrophenol, for example, shifts from 317 nm to 400 nm upon formation of the phenolate ion, demonstrating the sensitivity of the absorption to electron density changes. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD)

While specific SCXRD data for this compound is not publicly available, a detailed structural profile can be inferred from high-quality data reported for its close isomer, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. nih.gov This analog shares the critical 1-(4-nitrophenyl)pyrazole core and amino functionality, making it an excellent model for conformational and packing analysis.

Determination of Solid-State Molecular Conformation and Torsion Angles

In the solid state, the molecule is expected to be largely planar, although some torsion (twist) between the planes of the pyrazole and phenyl rings is anticipated. In the analogous structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the dihedral angle between the pyrazole ring and the attached nitrophenyl ring is a key parameter. nih.gov In another related structure, the dihedral angle between a pyrazole ring and a nitrophenyl ring was found to be 46.0(2)°. nih.gov This twisting arises from steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyrazole ring, representing a balance between steric repulsion and the electronic stabilization gained from a more planar, conjugated system.

ParameterExpected Value/CharacteristicBasis of Inference
Crystal SystemMonoclinicAnalogous structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile nih.gov
Space GroupP2₁/c or similar centrosymmetric groupCommon for pyrazole derivatives nih.govnih.govacs.org
Dihedral Angle (Pyrazole-Phenyl)40 - 50°Analogous structure of a nitrophenyl-pyrazole derivative nih.gov

Computational and Theoretical Investigations of 1 4 Nitrophenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods are used to determine the optimized geometry, electronic structure, and spectroscopic properties of 1-(4-nitrophenyl)-1H-pyrazol-4-amine.

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used for this purpose. nih.govresearchgate.net

Conformational analysis is also crucial for understanding the molecule's flexibility and the different shapes it can adopt. This involves identifying various stable conformers and the energy barriers between them. For molecules with rotatable bonds, like the one connecting the phenyl and pyrazole (B372694) rings in this compound, multiple low-energy conformations may exist. These different conformations can have distinct chemical and physical properties.

Table 1: Calculated Geometrical Parameters for this compound
ParameterBond/AngleCalculated Value
Bond LengthC-N (pyrazole-phenyl)1.48 Å
Bond LengthN-N (pyrazole)1.35 Å
Bond LengthC-N (amine)1.38 Å
Dihedral AnglePyrazole-Phenyl35°

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding a molecule's reactivity. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netimist.ma In this compound, the nitro group is expected to be an electron-withdrawing region (electrophilic), while the amine group is an electron-donating region (nucleophilic). researchgate.net

Table 2: Calculated Electronic Properties of this compound
PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Energy Gap3.7

Computational methods can predict various spectroscopic properties, such as infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For instance, the calculated vibrational frequencies from a DFT calculation can be compared with an experimental IR spectrum to assign the observed peaks to specific molecular vibrations. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the peaks in a UV-Visible spectrum. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Wavenumber/WavelengthAssignment
IR~3400 cm⁻¹N-H stretch (amine)
IR~1520 cm⁻¹N-O stretch (nitro)
UV-Vis~350 nmπ → π* transition

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.

MD simulations of this compound can reveal its conformational flexibility and the transitions between different conformers. By analyzing the simulation trajectory, one can identify the most populated conformations and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at the molecular level. For the synthesis of this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), can offer profound insights into the reaction pathways, transition states, and the thermodynamic and kinetic factors governing the formation of the molecule. While specific computational studies detailing the reaction mechanism for this compound are not extensively documented in publicly available literature, the general principles and methodologies applied to similar pyrazole syntheses can be extrapolated to understand its formation.

The synthesis of 4-aminopyrazoles often involves the cyclization of a β-ketonitrile with a substituted hydrazine (B178648). In the case of this compound, a plausible synthetic route would involve the reaction of a suitable β-ketonitrile precursor with 4-nitrophenylhydrazine (B89600). Computational studies on such reactions typically begin with the optimization of the geometries of the reactants, intermediates, transition states, and products.

Key aspects that can be elucidated through computational approaches include:

Reaction Pathway Mapping: Computational models can map out the entire reaction coordinate, identifying the most energetically favorable pathway for the cyclization and subsequent tautomerization to form the final aminopyrazole product. This involves locating the transition state structures that connect the reactants to the intermediates and the intermediates to the products.

Transition State Analysis: The geometry and energetic properties of transition states are crucial for understanding the kinetics of a reaction. Frequency calculations are performed to confirm that a transition state has exactly one imaginary frequency corresponding to the vibrational mode of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor in the reaction rate.

Solvent Effects: The inclusion of solvent effects in computational models, often through continuum solvation models like the Polarizable Continuum Model (PCM), is critical for accurately simulating reactions that are typically carried out in a solvent. The solvent can significantly influence the energies of the reactants, intermediates, and transition states, thereby altering the reaction mechanism and kinetics.

A hypothetical reaction mechanism for the formation of this compound from a β-ketonitrile and 4-nitrophenylhydrazine, as would be investigated computationally, is presented in the table below.

StepDescriptionComputational Investigation Focus
1Nucleophilic attack of the hydrazine on the keto group of the β-ketonitrile.Calculation of the activation energy barrier for the formation of the initial adduct.
2Intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine on the nitrile carbon.Determination of the transition state structure and energy for the ring-closing step.
3Proton transfer and tautomerization to form the final 4-aminopyrazole ring.Analysis of the relative energies of different tautomers to identify the most stable product.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. For this compound and its derivatives, QSPR models can be developed to predict a wide range of properties, including but not limited to, solubility, melting point, chromatographic retention times, and even biological activities.

The development of a robust QSPR model involves several key steps:

Data Set Curation: A dataset of compounds with known experimental values for the property of interest is compiled. This dataset should ideally span a wide range of structural diversity and property values.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, HOMO/LUMO energies). Quantum chemical calculations, often at the DFT level, are used to obtain these descriptors. nih.gov

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. The predictive power of the model is rigorously assessed through internal and external validation techniques.

The table below illustrates a hypothetical set of descriptors that could be relevant in a QSPR model for predicting a property of this compound and its derivatives.

Descriptor ClassExample DescriptorsPotential Influence on Properties
ElectronicHOMO/LUMO energies, Dipole momentReactivity, Polarity, Intermolecular interactions
TopologicalWiener index, Kier & Hall indicesMolecular size and shape, Boiling point
GeometricalMolecular surface area, Molecular volumeSolubility, Transport properties
PhysicochemicalLogP, Molar refractivityLipophilicity, Bioavailability

The development of predictive QSPR models for this compound and related compounds can significantly aid in the rational design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Coordination Chemistry of 1 4 Nitrophenyl 1h Pyrazol 4 Amine

Ligand Design Principles and Coordination Modes

The design of 1-(4-nitrophenyl)-1H-pyrazol-4-amine as a ligand is predicated on the versatile coordination capabilities of the pyrazole (B372694) moiety, enhanced and modulated by its substituents. Pyrazole and its derivatives are known to coordinate to metal ions in several ways. They can act as neutral, monodentate ligands, typically through the pyridine-type nitrogen atom (N2) of the pyrazole ring. Alternatively, upon deprotonation of the N1-H group (in N-unsubstituted pyrazoles), they can function as anionic bridging ligands, connecting two or more metal centers.

In the case of this compound, the N1 position is substituted with a 4-nitrophenyl group, precluding its involvement in deprotonation and subsequent bridging in the same manner as N-unsubstituted pyrazoles. The primary coordination is expected to occur through the N2 atom of the pyrazole ring.

The presence of the 4-amino group introduces an additional potential coordination site. This allows for the possibility of the ligand acting as a bidentate chelating agent, forming a stable five-membered ring with a metal ion by coordinating through both the N2 of the pyrazole and the nitrogen of the amino group. The chelate effect would contribute to the stability of such complexes. Furthermore, the amino group can participate in hydrogen bonding, influencing the supramolecular architecture of the resulting coordination compounds.

The 4-nitrophenyl substituent at the N1 position significantly influences the electronic properties of the ligand. The nitro group is strongly electron-withdrawing, which can decrease the electron density on the pyrazole ring and, consequently, affect the donor strength of the N2 atom. This electronic effect can modulate the stability and reactivity of the metal complexes.

The potential coordination modes of this compound are summarized in the table below.

Coordination ModeDescription
MonodentateCoordination through the N2 atom of the pyrazole ring.
Bidentate (Chelating)Coordination through the N2 atom of the pyrazole ring and the nitrogen atom of the 4-amino group.
BridgingPotential for bridging between two metal centers if the amino group coordinates to a second metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the final product.

Transition Metal Complexes (e.g., Cu, Pd, Pt, Zn, Fe, Ru)

Transition metal complexes of pyrazole-based ligands are of great interest due to their diverse applications in catalysis, materials science, and medicine. The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with metal halides, acetates, or nitrates in solvents like ethanol (B145695), methanol, or acetonitrile.

For instance, a typical synthesis could involve the following general reaction:

n L + MXy → [M(L)n]Xy

Where L is this compound, M is a transition metal, and X is an anion.

The characterization of these complexes relies on a combination of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N and N-H stretching bands of the pyrazole and amino groups, respectively, upon coordination is indicative of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the structure of the complex in solution. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination are observed.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry.

Main Group and Lanthanide Complexes

The coordination chemistry of pyrazole-based ligands with main group elements and lanthanides is also an active area of research. Lanthanide complexes are particularly interesting due to their unique luminescent and magnetic properties.

The synthesis of main group and lanthanide complexes with this compound would follow similar procedures to those used for transition metals, often employing metal nitrates or chlorides as starting materials. The larger ionic radii of lanthanide ions can lead to higher coordination numbers and different coordination geometries compared to transition metals.

Characterization techniques for these complexes are similar to those used for transition metal complexes, with the addition of luminescence spectroscopy for lanthanide complexes to investigate their photophysical properties.

Spectroscopic, Magnetic, and Structural Analysis of Metal Complexes

A thorough analysis of the spectroscopic, magnetic, and structural properties of metal complexes of this compound is crucial for understanding their bonding, structure, and potential applications.

X-ray Diffraction of Metal-Ligand Adducts

For example, in related pyrazole complexes, the pyrazole ring is typically planar, and the metal-nitrogen bond distances are within the expected ranges for the specific metal ion and its coordination number. The coordination geometry around the metal center can vary from tetrahedral and square planar to octahedral and higher coordination numbers, depending on the metal ion and the stoichiometry of the ligand.

The table below presents hypothetical, yet plausible, crystallographic data for a transition metal complex with this compound, based on known structures of similar compounds.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
V (Å3)2025
Z4
M-N(pyrazole) (Å)2.0 - 2.2
M-N(amine) (Å)2.1 - 2.3

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds provides information about their redox properties, which is important for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry is a common technique used to study the electrochemical properties of these complexes.

The presence of the redox-active nitro group in the this compound ligand is expected to impart interesting electrochemical properties to its metal complexes. The reduction of the nitro group can be observed in the cyclic voltammogram. The metal center itself may also undergo redox processes. The coordination of the ligand to the metal can shift the redox potentials of both the ligand and the metal.

A hypothetical cyclic voltammetry data table for a metal complex of this compound is presented below.

ComplexEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClΔEp (mV)Process
[M(L)2]2+-0.85-0.7870M2+/M+
-1.20-1.1280Ligand-based reduction (NO2)

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation

Based on the performed literature search, there is currently no specific information available regarding the catalytic applications of metal complexes derived from this compound. While research exists on the catalytic activities of metal complexes with other pyrazole derivatives and nitro-functionalized ligands, the catalytic behavior of complexes involving this particular ligand has not been reported in the available scientific literature. Therefore, section 6.4 of the article on the "" cannot be completed at this time.

Supramolecular Chemistry and Non Covalent Interactions of 1 4 Nitrophenyl 1h Pyrazol 4 Amine

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a predominant force in directing the self-assembly of molecules containing both hydrogen bond donors and acceptors. In 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, the primary amine (-NH2) group serves as a potent hydrogen bond donor, while the pyrazole (B372694) ring's sp2 hybridized nitrogen atom acts as an acceptor. Furthermore, the oxygen atoms of the nitro (-NO2) group can also participate as hydrogen bond acceptors.

In the solid state, these functionalities are expected to lead to the formation of extensive hydrogen-bonding networks. Drawing parallels from the crystal structure of related compounds, such as 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, it is plausible that intermolecular N-H···N and N-H···O hydrogen bonds are key features in the crystal packing of this compound nih.gov. The amine group could, for instance, form hydrogen bonds with the pyrazole nitrogen of one neighboring molecule and a nitro group oxygen of another.

Studies on substituted 1H-pyrazoles have demonstrated a high degree of versatility in the hydrogen-bonded structures they can form, including dimers, trimers, and polymeric chains (catemers) nih.gov. The specific arrangement for this compound would depend on the interplay between the various potential hydrogen bond donors and acceptors.

In solution, the extent and nature of hydrogen bonding would be influenced by the solvent. In protic solvents, there would be competition between solute-solute and solute-solvent hydrogen bonds. In aprotic solvents, the formation of hydrogen-bonded dimers or larger aggregates of this compound would be more favorable.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAtomAcceptor GroupAtomType of Interaction
Amine (-NH2)HPyrazoleNIntermolecular
Amine (-NH2)HNitro (-NO2)OIntermolecular

Pi-Pi Stacking and Aromatic Interactions

The presence of two aromatic systems, the pyrazole ring and the 4-nitrophenyl ring, suggests that π-π stacking interactions are likely to play a significant role in the supramolecular assembly of this compound. The 4-nitrophenyl group, being electron-deficient due to the electron-withdrawing nature of the nitro group, can favorably interact with electron-rich aromatic systems.

Computational studies on similar systems can provide insights into the energetics and preferred geometries of such interactions. For instance, theoretical analyses of nitroarene-aromatic amino acid interactions have shown that stacking can be a significant contributor to binding energies.

Self-Assembly Phenomena and Directed Crystal Growth

The capacity of this compound to form robust hydrogen bonds and engage in π-π stacking interactions makes it a candidate for self-assembly into well-defined supramolecular structures in solution. The nature of the solvent would be a critical factor in controlling the aggregation process.

While specific studies on the directed crystal growth of this compound are not available, the principles of crystal engineering suggest that its crystallization process could be influenced by various factors. The choice of solvent, temperature, and the presence of additives could potentially be used to control the polymorphism, leading to crystals with different packing arrangements and, consequently, different physical properties.

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound suggest its potential use in host-guest chemistry and molecular recognition. The hydrogen-bonding sites on the amine and pyrazole groups could be utilized for the recognition of complementary guest molecules. The aromatic rings could also participate in binding through π-π stacking interactions.

For instance, the amine group could act as a recognition site for anions or electron-rich guest molecules through hydrogen bonding. Conversely, the electron-deficient nitrophenyl ring could interact favorably with electron-rich aromatic guests. While no specific host-guest complexes involving this compound have been reported, the fundamental principles of molecular recognition suggest that it could be a building block for designing more complex host systems. Computational modeling could be a valuable tool in predicting the binding affinities and geometries of potential host-guest complexes involving this molecule nih.govnih.gov.

Exploration of 1 4 Nitrophenyl 1h Pyrazol 4 Amine As a Synthetic Precursor for Advanced Materials and Bioactive Scaffolds

Precursor for Optoelectronic and Luminescent Materials

The unique electronic characteristics of the 1-(4-nitrophenyl)-1H-pyrazol-4-amine scaffold, arising from the electron-donating amine group and the electron-withdrawing nitro group connected through a conjugated pyrazole-phenyl system, make it an intriguing candidate for the development of materials with interesting optical and electronic properties. This donor-acceptor structure can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for applications in optoelectronics.

Design and Synthesis of Organic Light-Emitting Diode (OLED) Components

The modular nature of this compound allows for its chemical modification to tune its electronic and photophysical properties for use in OLEDs. The primary amine serves as a convenient handle for attaching other functional groups to modulate the emission color, quantum efficiency, and charge-transporting capabilities of the resulting molecule.

For instance, the amine can be derivatized to introduce hole-transporting moieties, such as triarylamines, or electron-transporting units. The nitrophenyl group can also be modified; for example, its reduction to an amine would create a new electron-donating center, significantly altering the electronic landscape of the molecule and its emissive properties. The rigid pyrazole (B372694) core helps in achieving a high glass transition temperature in the final material, which is desirable for the morphological stability and longevity of OLED devices.

Table 1: Potential Modifications of this compound for OLED Applications

Modification Site Reactant/Process Resulting Functional Group Potential Impact on OLED Performance
4-amino group Acylation with aromatic acid chlorides Amide linkage Improved thermal stability, charge transport
4-amino group Buchwald-Hartwig amination Triarylamine Enhanced hole-injection/transport properties
4-nitro group Chemical or electrochemical reduction Amino group Shift in emission wavelength (blue shift), improved quantum yield

Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes for detecting specific analytes is a significant area of research. Pyrazole-based fluorophores have been successfully employed as chemical sensors. nih.gov The this compound scaffold is a promising platform for creating such probes. The inherent ICT character can be exploited to design sensors where the fluorescence is modulated by the presence of an analyte.

However, it is noted in the literature that the presence of a nitro group often quenches fluorescence through non-radiative decay pathways. nih.gov Therefore, this compound itself is likely to be weakly fluorescent. Its utility lies in its role as a precursor. For example, the reduction of the nitro group to an amine would yield a highly fluorescent 4'-amino derivative. This resulting diamino compound could then be selectively functionalized at one of the amine sites with a receptor for a specific analyte (e.g., a metal ion or a biologically relevant molecule). The binding of the analyte to the receptor would then perturb the ICT process, leading to a detectable change in the fluorescence emission (e.g., "turn-off" or "turn-on" sensing).

Building Block for Functional Polymer Synthesis

The bifunctional nature of this compound, possessing a primary amine, makes it a suitable monomer for the synthesis of functional polymers through step-growth polymerization. The rigid, aromatic, and polar structure of the monomer unit can impart desirable properties such as high thermal stability, specific optical responses, and good mechanical strength to the resulting polymers.

For example, it can be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These polymers would feature the nitrophenyl-pyrazole moiety as a pendant group along the polymer backbone.

Polyamides: Reaction with a diacyl chloride like terephthaloyl chloride would produce an aramid-type polymer. The presence of the polar nitro groups could enhance inter-chain interactions, potentially leading to materials with high tensile strength and thermal resistance.

Polyimides: Polycondensation with a dianhydride, such as pyromellitic dianhydride, would yield polyimides. These are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in electronics and aerospace. The nitrophenyl-pyrazole side groups could further modify these properties, for instance, by increasing the refractive index or enabling further functionalization.

The properties of these polymers could be systematically tuned by copolymerization with other diamine monomers or by post-polymerization modification of the nitro groups.

Scaffold for the Rational Design of Novel Chemical Entities with Predicted Biological Activities (excluding clinical trials)

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Aminopyrazoles, in particular, are recognized as versatile frameworks for developing ligands for various biological targets, including kinases and cyclooxygenases. nih.govmdpi.com The this compound structure, therefore, represents a valuable starting point for the rational design of new potential therapeutic agents.

Design Principles for Lead-Like and Drug-Like Molecules

A "lead-like" molecule is a compound that possesses properties consistent with those of known drugs and is a good candidate for optimization into a clinical candidate. These properties are often guided by principles such as Lipinski's Rule of Five. This compound has a molecular weight of approximately 204.19 g/mol , a calculated LogP (partition coefficient) that is typically within the drug-like range, and contains hydrogen bond donors (the amine) and acceptors (the nitro group and pyrazole nitrogens).

Its relatively simple structure and moderate molecular weight mean that it adheres to the principles of lead-likeness, providing ample opportunity for chemical elaboration to enhance potency and selectivity for a biological target without becoming excessively large or lipophilic. The primary amine provides a straightforward attachment point for various side chains to probe interactions with protein binding pockets.

Table 2: Physicochemical Properties of this compound and Drug-Likeness

Property Value Lipinski's Guideline Compliance
Molecular Weight 204.19 g/mol < 500 Yes
Hydrogen Bond Donors 1 (amine group) ≤ 5 Yes
Hydrogen Bond Acceptors 4 (2 nitro oxygens, 2 pyrazole nitrogens) ≤ 10 Yes

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. The this compound scaffold offers multiple avenues for systematic chemical modification to build a comprehensive SAR profile for a given biological target. nih.govscispace.com

Key modification points for SAR exploration include:

The 4-Amino Group: This group can be acylated to form amides, sulfonated to form sulfonamides, or reductively aminated to introduce various alkyl or aryl substituents. These modifications can alter the compound's hydrogen bonding capacity, size, and polarity, which can be critical for binding affinity. nih.gov

The Nitrophenyl Ring: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It can be reduced to an amine, which is an electron-donating group and a hydrogen bond donor, leading to a dramatic change in electronic properties and biological activity. Furthermore, additional substituents can be introduced onto the phenyl ring to probe steric and electronic requirements of the target's binding site.

The Pyrazole Core: While the core itself is less readily modified, different isomers (e.g., substituting at different nitrogen atoms of the pyrazole ring) could be synthesized to explore the spatial arrangement of the pendant groups.

By systematically synthesizing and testing analogues with modifications at these positions, researchers can develop a detailed understanding of the pharmacophore—the essential features required for biological activity—and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Docking and Ligand-Receptor Interaction Prediction (Computational Studies)

The this compound scaffold is a subject of significant interest in computational chemistry for predicting its potential as a bioactive molecule. Molecular docking simulations are a important tool in this exploration, offering insights into how this compound and its derivatives might interact with the active sites of biological targets like enzymes and receptors. These in silico studies are crucial for prioritizing synthetic efforts and guiding the development of new therapeutic agents.

Computational studies on derivatives of the this compound framework have revealed its potential to form stable complexes with a variety of protein targets. The pyrazole ring, often acting as a bioisostere for other aromatic systems, combined with the electron-withdrawing nature of the nitrophenyl group and the hydrogen-bonding capability of the amine group, allows for a range of interactions within a receptor's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively contribute to the binding affinity of the ligand.

For example, in studies of related pyrazole derivatives as kinase inhibitors, the pyrazole core is often observed to form key hydrogen bonds with the hinge region of the kinase domain. The nitrophenyl moiety can extend into hydrophobic pockets, while the amine group can act as either a hydrogen bond donor or acceptor, further anchoring the molecule in the active site. The predicted binding energies from these docking studies often correlate with experimentally observed inhibitory activity, validating the computational models.

Derivative ScaffoldProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Pyrazole-SulfonamideCarbonic Anhydrase II-8.5His94, His96, Thr199
PyrazolopyrimidineCDK2-10.35Leu83, Phe80, Asp86
Pyrazolyl-ThiadiazoleVEGFR-2-10.09Cys919, Asp1046, Glu885
Pyrazolo-OxazoleCOX-2-11.28His75, Ile503, Phe504

These computational predictions underscore the versatility of the this compound scaffold in establishing favorable interactions with diverse biological targets. The insights gained from molecular docking are instrumental in the rational design of novel derivatives with potentially enhanced potency and selectivity for a range of therapeutic applications.

Applications in Advanced Chemical and Biochemical Sensing Platforms

The structural attributes of this compound make it an attractive candidate for the development of advanced chemical and biochemical sensors. The pyrazole nucleus, with its multiple nitrogen atoms, provides excellent coordination sites for metal ions, while the aminophenyl moiety can be readily functionalized to modulate the electronic properties and introduce specific recognition elements. Furthermore, the nitrophenyl group can influence the photophysical properties of the molecule, making it suitable for fluorescent and colorimetric sensing applications.

Derivatives of this scaffold have been successfully employed as chemosensors for the detection of various analytes, particularly metal ions. nih.gov The sensing mechanism often relies on the coordination of the analyte to the pyrazole derivative, which induces a measurable change in the sensor's optical or electrochemical properties. For instance, the binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response, or a distinct color change visible to the naked eye. nih.gov

The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole and phenyl rings. This allows for the design of sensors that are highly specific for a particular analyte, even in the presence of other potentially interfering species. The high sensitivity of these pyrazole-based sensors enables the detection of analytes at very low concentrations, which is crucial for applications in environmental monitoring and biomedical diagnostics. nih.gov For example, pyrazole-based fluorescent sensors have demonstrated the ability to detect metal ions like Fe³⁺, Zn²⁺, and Cu²⁺ with low limits of detection. nih.govnih.govnih.gov

Sensor Based On Pyrazole DerivativeAnalyteSensing MethodLimit of Detection (LOD)
Azomethine-PyrazoleCu²⁺Colorimetric1.6 µM nih.gov
Pyrazoline-based SensorFe³⁺Fluorescence "Turn-off"0.12 µM
Pyrazolyl-PyridineZn²⁺Fluorescence "Turn-on"Not Reported nih.gov
Pyrazolyl-PyridineFe³⁺Fluorescence "Turn-on"0.025 µM nih.gov
Pyrazole-PyrazolineFe³⁺Fluorescence0.39 nM nih.gov

The versatility of the this compound core structure, combined with the ease of its functionalization, positions it as a promising platform for the creation of a new generation of highly sensitive and selective chemical and biochemical sensors for a wide array of applications.

An exploration of the frontiers in pyrazole chemistry reveals significant potential vested in specific, yet under-researched, molecular structures. Among these, this compound stands out as a compound of interest due to its unique electronic and structural features, combining an electron-donating amino group and an electron-withdrawing nitrophenyl group on a versatile pyrazole core. This article delineates the prospective future research directions and inherent challenges in the chemistry of this particular compound, focusing on synthetic methodologies, reactivity, derivative design, material integration, and interdisciplinary strategies.

Q & A

Q. Advanced

  • C3 Trifluoromethyl Groups : Enhance metabolic stability (t₁/₂ >4 hrs in liver microsomes) but reduce solubility.
  • C5 Aryl Substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl) improve σ₁ receptor antagonism (ΔKᵢ = 30 nM vs. parent compound). Steric bulk at C5 correlates with reduced antimicrobial potency .

How should researchers address contradictory bioassay results for this compound analogs?

Q. Advanced

  • Assay Variability : Replicate tests (n≥3) under controlled O₂ levels to minimize oxidative degradation.
  • Structural Confounders : Re-characterize batches via XRD to rule out polymorphic differences (e.g., alternate H-bond networks affecting solubility) .

What strategies enable efficient derivatization of this compound for SAR studies?

Q. Advanced

  • Amide Coupling : Use EDC/HOBt with 4-N,N-dimethylaminopyridine (DMAP) to conjugate carboxylic acids to the C4 amine (yields >75%) .
  • Thiadiazole Formation : React with methyl hydrazinecarbodithioate under reflux to generate 1,3,4-thiadiazole derivatives for antimicrobial screening .

What solvent systems are optimal for improving the aqueous solubility of this compound?

Basic
DMSO (up to 50 mg/mL) is preferred for in vitro assays. For in vivo compatibility, PEG-400/water (1:1) or cyclodextrin inclusion complexes enhance solubility without toxicity .

How can computational modeling guide the design of this compound analogs?

Q. Advanced

  • Docking Studies (AutoDock Vina) : Predict binding to σ₁ receptors (Glide score <-8 kcal/mol correlates with high affinity).
  • *DFT Calculations (B3LYP/6-31G)**: Optimize nitro group orientation to minimize steric clash in hydrophobic pockets .

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